molecular formula C10H14ClN B7862487 2-(4-Chlorophenyl)butan-2-amine

2-(4-Chlorophenyl)butan-2-amine

Cat. No.: B7862487
M. Wt: 183.68 g/mol
InChI Key: VTPBWUWJCCYDAU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C₁₀H₁₄ClN It consists of a butan-2-amine backbone with a 4-chlorophenyl group attached to the second carbon atom

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of 4-chlorobutanal with ammonia. The reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an acidic medium.

  • Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium chloride reacts with butanone followed by the addition of ammonia to form the desired amine.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding nitro compound or amine oxide.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and halogenating agents.

Major Products Formed:

  • Oxidation: 2-(4-Chlorophenyl)butan-2-one (ketone), 2-(4-chlorophenyl)butan-2-ol (alcohol)

  • Reduction: 2-(4-Chlorophenyl)butane (alkane)

  • Substitution: 2-(4-Nitrophenyl)butan-2-amine, 2-(4-Methoxyphenyl)butan-2-amine

Scientific Research Applications

2-(4-Chlorophenyl)butan-2-amine has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)butan-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)butan-2-amine: Similar structure with a methoxy group instead of a chlorine atom.

  • 2-(4-Nitrophenyl)butan-2-amine: Similar structure with a nitro group instead of a chlorine atom.

  • 2-(4-Bromophenyl)butan-2-amine: Similar structure with a bromine atom instead of a chlorine atom.

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Properties

IUPAC Name

2-(4-chlorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBWUWJCCYDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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